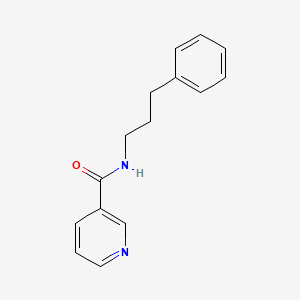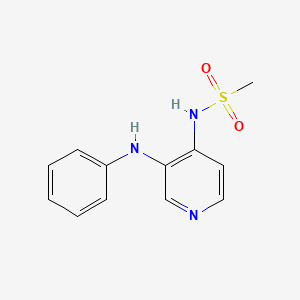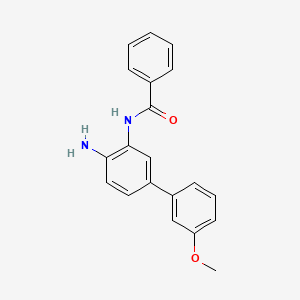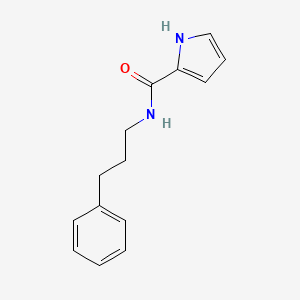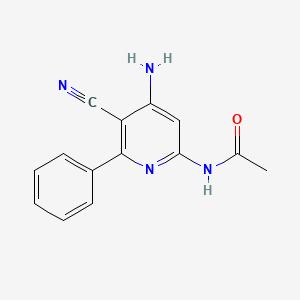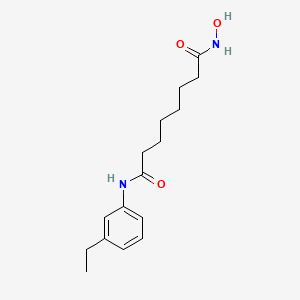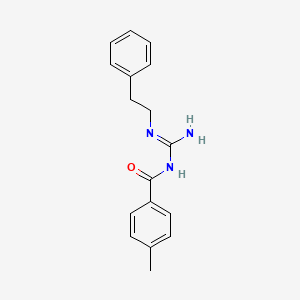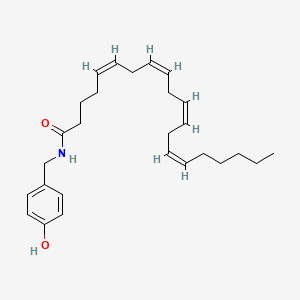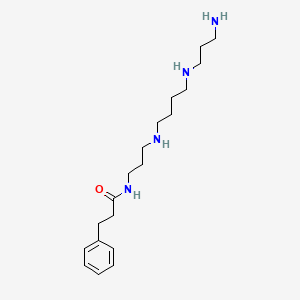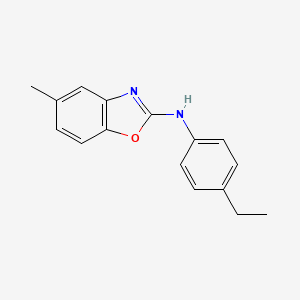
2-Benzoxazolamine, N-(4-ethylphenyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Ethylphenyl)-5-methylbenzo[d]oxazol-2-amine is a chemical compound with the molecular formula C15H14N2O It belongs to the class of benzo[d]oxazole derivatives, which are known for their diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-5-methylbenzo[d]oxazol-2-amine typically involves the reaction of 4-ethylphenylamine with 5-methyl-2-aminobenzo[d]oxazole. The reaction is carried out under controlled conditions, often using a solvent such as acetonitrile and a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethylphenyl)-5-methylbenzo[d]oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
N-(4-Ethylphenyl)-5-methylbenzo[d]oxazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and cellular processes.
Medicine: Research indicates its potential use in developing new therapeutic agents, especially for neuroprotective effects and anthelmintic activity
Industry: It is utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-Ethylphenyl)-5-methylbenzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to affect the Akt/GSK-3β/NF-κB signaling pathway, which plays a crucial role in cellular processes such as apoptosis and inflammation. The compound promotes the phosphorylation of Akt and glycogen synthase kinase (GSK-3β) while decreasing the expression of nuclear factor-κB (NF-κB) .
Comparison with Similar Compounds
Similar Compounds
- N-methylbenzo[d]oxazol-2-amine
- 2-aminobenzoxazole
- 5-methylbenzo[d]oxazol-2-amine
Uniqueness
N-(4-Ethylphenyl)-5-methylbenzo[d]oxazol-2-amine stands out due to its specific ethyl and methyl substitutions, which confer unique chemical properties and biological activities. These structural differences can lead to variations in reactivity, potency, and selectivity compared to similar compounds .
Properties
Molecular Formula |
C16H16N2O |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-5-methyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C16H16N2O/c1-3-12-5-7-13(8-6-12)17-16-18-14-10-11(2)4-9-15(14)19-16/h4-10H,3H2,1-2H3,(H,17,18) |
InChI Key |
NQAKLIGQCZLYKC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC3=C(O2)C=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


